molecular formula C16H18ClN3O2 B14599181 4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline CAS No. 59527-97-8

4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline

Cat. No.: B14599181
CAS No.: 59527-97-8
M. Wt: 319.78 g/mol
InChI Key: AEVXKXUOJDJNBP-UHFFFAOYSA-N
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Description

4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is notable for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 5-chloro-2,4-dimethoxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline under basic conditions to yield the final azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its diazenyl group. The azo linkage can undergo reversible isomerization between trans and cis forms under light exposure, making it useful in photoresponsive applications. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Azobenzene
  • Methyl Orange
  • Sudan I

Uniqueness

4-[(E)-(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of chloro and methoxy substituents on the aromatic ring, which influence its electronic properties and reactivity. These substituents enhance its stability and color properties compared to other azo compounds .

Properties

CAS No.

59527-97-8

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

4-[(5-chloro-2,4-dimethoxyphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H18ClN3O2/c1-20(2)12-7-5-11(6-8-12)18-19-14-9-13(17)15(21-3)10-16(14)22-4/h5-10H,1-4H3

InChI Key

AEVXKXUOJDJNBP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)OC)Cl

Origin of Product

United States

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